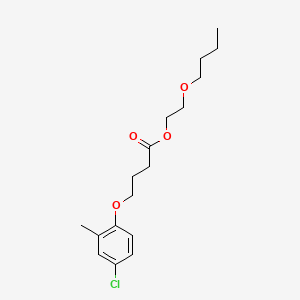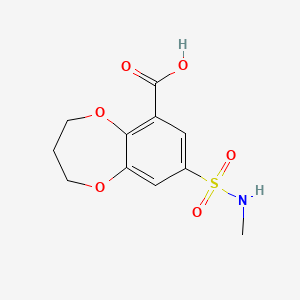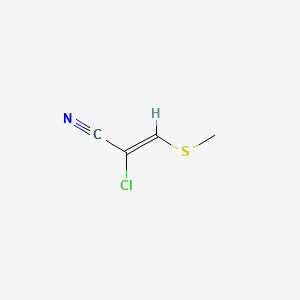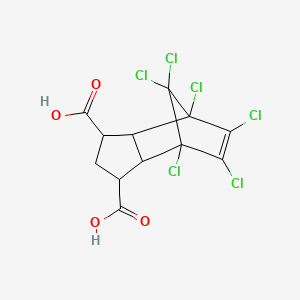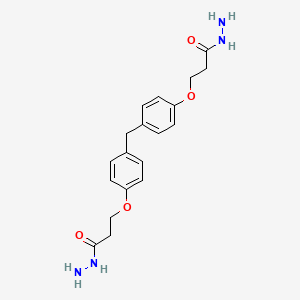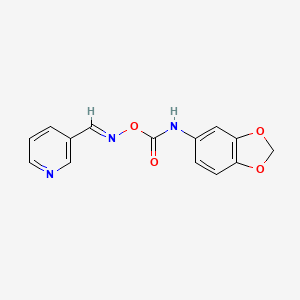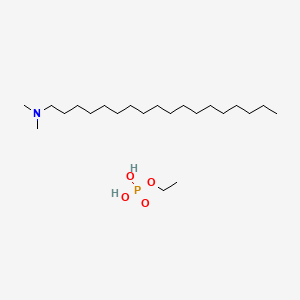
Hexatriacontanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexatriacontanedioic acid is a long-chain dicarboxylic acid with the molecular formula C36H70O4 It is a saturated fatty acid with 36 carbon atoms and two carboxyl groups at each end of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexatriacontanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, the oxidation of hexatriacontane, a 36-carbon alkane, can yield this compound. This process typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of long-chain alkanes or fatty acids. The process involves the use of metal catalysts, such as platinum or palladium, to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexatriacontanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can produce the corresponding alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting carboxyl groups to acyl chlorides, followed by reactions with nucleophiles.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Substitution: Acyl chlorides and other substituted derivatives.
Applications De Recherche Scientifique
Hexatriacontanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of hexatriacontanedioic acid involves its interaction with cellular membranes and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the carboxyl groups can interact with proteins and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Hexatriacontanedioic acid can be compared with other long-chain dicarboxylic acids, such as octadecanedioic acid (C18H34O4) and eicosanedioic acid (C20H38O4). While these compounds share similar structural features, this compound’s longer chain length imparts unique properties, such as higher melting points and different solubility characteristics. These differences make this compound suitable for specific applications where other dicarboxylic acids may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine. Continued research on this compound may uncover new uses and further our understanding of its properties and mechanisms of action.
Propriétés
Numéro CAS |
4440-60-2 |
|---|---|
Formule moléculaire |
C36H70O4 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
hexatriacontanedioic acid |
InChI |
InChI=1S/C36H70O4/c37-35(38)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(39)40/h1-34H2,(H,37,38)(H,39,40) |
Clé InChI |
WDJVPNPSHZTUGA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


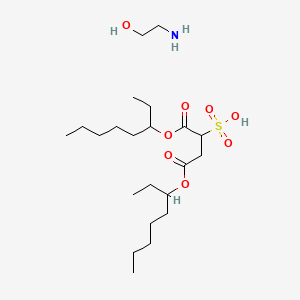
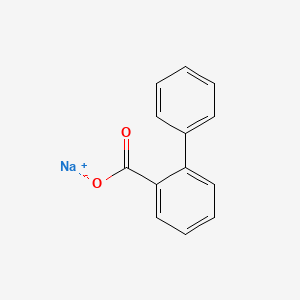
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
